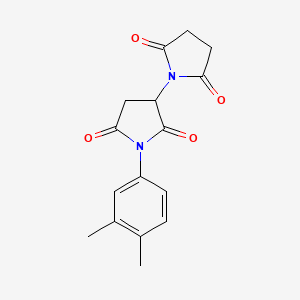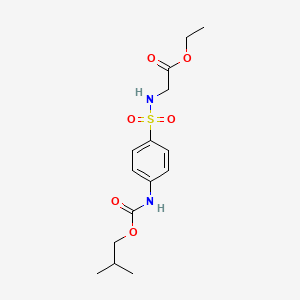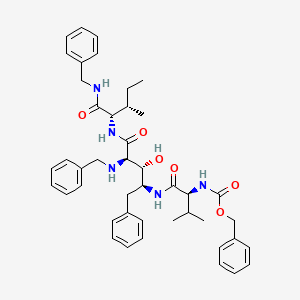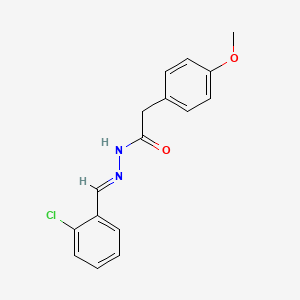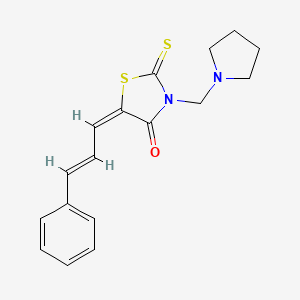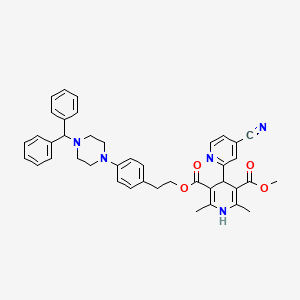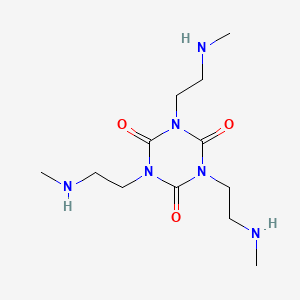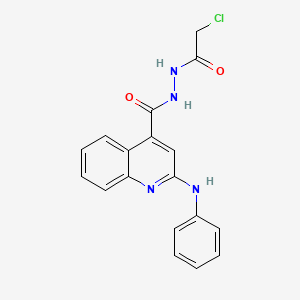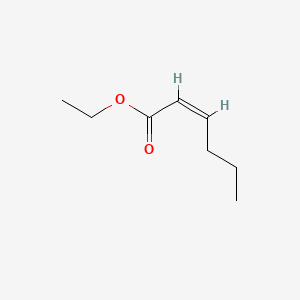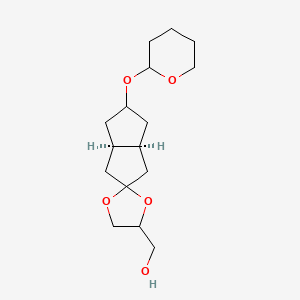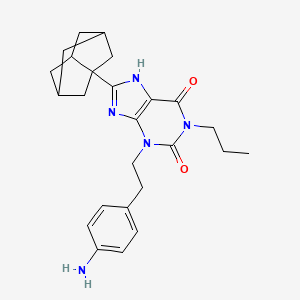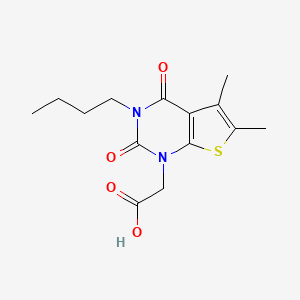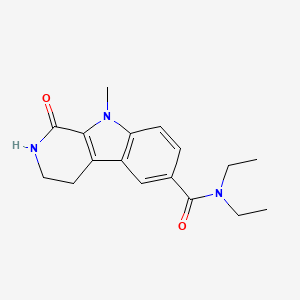
Etilefrine, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of etilefrine hydrochloride involves several steps:
Amination: Alpha-bromo-m-hydroxyacetophenone is added to a solvent and stirred until dissolved. N-ethylbenzylamine is then added at a temperature of 10-20°C. The mixture is maintained at this temperature for 3-6 hours.
Hydrochloric Acid Addition: Hydrochloric acid solution is added to adjust the pH to 0.5-1.5, followed by cooling to 10°C or below. The product, alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride, is separated and washed.
Catalytic Hydrogenation: The product is dissolved in an alcohol solvent and heated. A catalyst is added, and the mixture is subjected to catalytic hydrogenation at 30-40°C for 12-24 hours under a relative pressure of not greater than 0.05 MPa.
Crystallization: The final product, etilefrine hydrochloride, is crystallized, separated, and washed
Análisis De Reacciones Químicas
Types of Reactions
Etilefrine undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, etilefrine can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert etilefrine to its corresponding alcohol derivatives.
Substitution: Etilefrine can undergo substitution reactions, particularly at the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinones.
Reduction Products: Alcohol derivatives.
Substitution Products: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
Etilefrine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of adrenergic receptor agonists.
Biology: Investigated for its effects on cardiovascular physiology and its potential role in treating hypotension.
Medicine: Used clinically to manage orthostatic hypotension and has been studied for its potential in treating vasovagal syncope.
Industry: Employed in the development of new sympathomimetic drugs and as a reference compound in pharmacological studies
Mecanismo De Acción
Etilefrine exerts its effects by acting as an agonist at alpha and beta adrenergic receptors. It primarily stimulates alpha-1 adrenergic receptors, leading to vasoconstriction and increased blood pressure. Additionally, it has some activity at beta-1 adrenergic receptors, which increases cardiac output and stroke volume. The combined effect of these actions results in the elevation of blood pressure and improved venous return .
Comparación Con Compuestos Similares
Etilefrine is similar to other adrenergic agonists such as epinephrine, phenylephrine, and norfenefrine. it has unique properties that distinguish it from these compounds:
Epinephrine: While both are adrenergic agonists, epinephrine has a broader spectrum of action, affecting alpha and beta receptors more uniformly.
Phenylephrine: Primarily an alpha-1 agonist, phenylephrine is more selective for vasoconstriction without significant cardiac effects.
Norfenefrine: Similar to etilefrine but with different pharmacokinetic properties and receptor affinities .
Similar Compounds
- Epinephrine
- Phenylephrine
- Norfenefrine
- Orciprenaline
- Terbutaline
Etilefrine’s unique combination of alpha and beta receptor activity makes it particularly effective in treating orthostatic hypotension, setting it apart from other adrenergic agonists.
Propiedades
Número CAS |
2259-99-6 |
|---|---|
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
3-[(1R)-2-(ethylamino)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3/t10-/m0/s1 |
Clave InChI |
SQVIAVUSQAWMKL-JTQLQIEISA-N |
SMILES isomérico |
CCNC[C@@H](C1=CC(=CC=C1)O)O |
SMILES canónico |
CCNCC(C1=CC(=CC=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


